molecular formula C14H17N3 B2783770 5-Methyl-2-piperidino[1,6]naphthyridine CAS No. 478032-22-3

5-Methyl-2-piperidino[1,6]naphthyridine

Cat. No.: B2783770
CAS No.: 478032-22-3
M. Wt: 227.311
InChI Key: VOGGEDPKRMCANC-UHFFFAOYSA-N
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Description

Overview of Polyheterocyclic Systems in Contemporary Chemical Research

Polyheterocyclic systems, which are organic compounds containing multiple rings with at least one heteroatom (such as nitrogen, oxygen, or sulfur), are fundamental to contemporary chemical research. rsc.orgjmchemsci.com These structures are prevalent in a vast number of biologically active molecules, including many natural products, pharmaceuticals, and agrochemicals. derpharmachemica.com More than half of all known organic compounds are heterocyclic, and over 85% of biologically active chemical entities contain a heterocyclic fragment. nih.gov

The significance of polyheterocyclic compounds stems from their rigid, three-dimensional structures which can present functional groups in precise spatial orientations, making them ideal for interacting with biological targets like enzymes and receptors. ijnrd.org Modern synthetic methodologies, including multicomponent reactions (MCRs) and metal-catalyzed cross-coupling reactions, have enabled chemists to rapidly access a wide diversity of functionalized polyheterocyclic structures. rsc.orgnih.govmdpi.com This accessibility fuels the discovery of new therapeutic agents and advanced materials. rsc.org Nitrogen-containing polycyclic aromatic heterocycles (N-PAHs or azaarenes) are of particular interest due to their presence in natural products, their role in medicinal chemistry, and their applications in materials science. nih.govopenmedicinalchemistryjournal.comresearchgate.net

Historical and Current Significance of Naphthyridine Derivatives in Synthetic and Mechanistic Chemistry

Naphthyridines are bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. There are six possible isomers based on the relative positions of the two nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.org The first derivative was synthesized in 1893, but the full family of parent isomers was not completed until the 1960s. nih.gov

Historically, the synthesis of naphthyridine cores has relied on classical cyclization reactions such as the Skraup and Friedländer reactions. nih.govacs.orgmdpi.comresearchgate.net The Skraup reaction, for instance, typically involves heating an aminopyridine with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent to construct the second ring. acs.org The Friedländer annulation is another versatile method, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. researchgate.netacs.orgacs.org

In modern synthetic chemistry, the focus has shifted to developing more efficient and regioselective methods. These include transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and novel multicomponent reactions that allow for the rapid assembly of complex substituted naphthyridines. researchgate.netnih.govacs.org From a mechanistic standpoint, the reactivity of the naphthyridine ring system is complex, showing similarities to both pyridine and quinoline (B57606). The nitrogen atoms deactivate the ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly at positions alpha and gamma to the ring nitrogens. mdpi.com The study of these reaction mechanisms is crucial for designing synthetic routes to novel derivatives with desired substitution patterns. ias.ac.in

Structural Elucidation Context of thersc.orgnih.govNaphthyridine Isomer

The rsc.orgnih.govnaphthyridine isomer is one of the six structural arrangements of diazanaphthalene. acs.org Its structure consists of two fused pyridine rings where the nitrogen atoms are located at positions 1 and 6. This specific arrangement influences the electronic distribution and reactivity of the molecule.

The structural characterization of 1,6-naphthyridine (B1220473) and its derivatives relies on a combination of spectroscopic and computational methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy are fundamental for confirming the connectivity and substitution patterns of these molecules. nih.govmdpi.com X-ray crystallography provides definitive proof of the three-dimensional structure and intermolecular interactions, such as π-π stacking, in the solid state. ias.ac.in

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for understanding the electronic properties, molecular orbital energies (HOMO-LUMO), and reactivity of naphthyridine isomers. ias.ac.innih.govresearchgate.net These theoretical calculations complement experimental data, helping to explain observed spectroscopic properties, such as solvatochromism (the change in color with solvent polarity), and to predict the outcomes of chemical reactions. nih.govresearchgate.net For instance, studies on 1,6-naphthyridine derivatives have explored their photophysical properties and potential applications in nonlinear optics, demonstrating how structural modifications can tune their electronic behavior. nih.gov

Rationale for Dedicated Research on 5-Methyl-2-piperidinorsc.orgnih.govnaphthyridine as a Distinct Chemical Entity

While specific research on 5-Methyl-2-piperidino rsc.orgnih.govnaphthyridine is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the well-established significance of its constituent parts: the 1,6-naphthyridine core, the piperidine (B6355638) moiety, and the methyl group.

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide array of biological activities. nih.govrsc.org Derivatives have been investigated as inhibitors for various enzymes and receptors, highlighting the therapeutic potential of this core structure. rsc.org

The piperidino group , a substituent derived from piperidine, is one of the most common heterocyclic fragments found in pharmaceuticals. encyclopedia.pubnih.govnih.gov Its incorporation into a molecule can significantly influence properties such as basicity, polarity, lipophilicity, and solubility. These factors are critical for a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The piperidine moiety often serves as a key binding element, interacting with biological targets through hydrogen bonding or ionic interactions. ijnrd.orgresearchgate.net The synthesis of 2-amino-1,6-naphthyridine derivatives is an active area of research, suggesting that substitution at this position is a synthetically accessible and promising strategy for developing new compounds. nih.govacs.org

The methyl group at the 5-position, while seemingly simple, can also have a profound impact. It can affect the molecule's conformation, block metabolic pathways (metabolic blocking), and enhance binding to a target receptor through hydrophobic interactions. ontosight.ai Its position on the naphthyridine ring can fine-tune the electronic properties and reactivity of the scaffold.

Therefore, dedicated research on 5-Methyl-2-piperidino rsc.orgnih.govnaphthyridine is justified by the hypothesis that combining these three structural motifs could lead to a novel chemical entity with unique and potentially valuable physicochemical and pharmacological properties. The specific substitution pattern is a logical design choice in the exploration of the chemical space around the 1,6-naphthyridine core for applications in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-piperidin-1-yl-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-12-5-6-14(16-13(12)7-8-15-11)17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGGEDPKRMCANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Methyl 2 Piperidino 1 2 Naphthyridine

Retrosynthetic Analysis and Strategic Precursor Selection for the Naphthyridine Framework

A logical retrosynthetic analysis of 5-Methyl-2-piperidino ekb.egrsc.orgnaphthyridine begins by disconnecting the piperidino group from the naphthyridine core. This C-N bond disconnection suggests a nucleophilic aromatic substitution (SNAr) reaction as the final synthetic step. This would involve piperidine (B6355638) acting as a nucleophile and a 2-halo-5-methyl- ekb.egrsc.orgnaphthyridine (e.g., 2-chloro-5-methyl- ekb.egrsc.orgnaphthyridine) as the electrophilic substrate.

Further deconstruction of the 2-halo-5-methyl- ekb.egrsc.orgnaphthyridine core focuses on the formation of the second pyridine (B92270) ring. Classical synthetic approaches like the Friedländer or Skraup syntheses guide this disconnection. For a Friedländer-type synthesis, the framework is broken down into a 4-amino-3-formylpyridine precursor and a carbonyl compound with an α-methyl group, such as acetone (B3395972), which will form the new ring containing the 5-methyl group. Alternatively, a Skraup synthesis approach would trace the molecule back to 4-aminopyridine (B3432731) and a glycerol (B35011) derivative. Modern domino or multicomponent reactions offer pathways that converge from simpler, acyclic precursors in a single pot. The selection of specific precursors is dictated by the chosen synthetic strategy, commercial availability, and the desire to control regioselectivity during the ring-forming steps.

Coreekb.egrsc.orgNaphthyridine Ring System Construction Strategies

The construction of the ekb.egrsc.orgnaphthyridine ring system is the cornerstone of the synthesis. Several robust methods have been developed and refined for this purpose.

The Friedländer annulation is a versatile and widely used method for constructing quinoline (B57606) and naphthyridine rings. researchgate.netwikipedia.org The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). wikipedia.org For the synthesis of a 5-methyl- ekb.egrsc.orgnaphthyridine, a 4-amino-3-formylpyridine serves as the key precursor, which reacts with a ketone like acetone to provide the desired methylated ring. researchgate.netrsc.org

The classical reaction mechanism proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the aromatic system. wikipedia.org Modern adaptations have focused on improving reaction conditions, moving away from harsh acids or bases towards greener and more efficient catalysts. nih.govnih.gov These include the use of ionic liquids, which can act as both solvent and catalyst, and solid-phase synthesis techniques that allow for easier purification. nih.govresearchgate.net

Catalyst/Condition Precursors Advantages Reference(s)
Base (e.g., NaOH, KOH)4-amino-3-formylpyridine, AcetoneTraditional method, readily available reagents wikipedia.org
Acid (e.g., p-TsOH, TFA)4-amino-3-carbonylpyridine, Enolizable ketoneEffective catalysis, well-established wikipedia.org
Ionic Liquids (e.g., Choline Hydroxide)2-aminonicotinaldehyde, KetonesGreen chemistry, catalyst recyclability, mild conditions nih.govnih.gov
Lewis Acids (e.g., Nd(NO₃)₃·6H₂O)o-aminoaryl ketones, Methylene compoundsHigh efficiency, mild conditions organic-chemistry.org
Solid-Phase SynthesisPolymer-bound precursorsSimplified purification, potential for library synthesis researchgate.net

This table provides an interactive overview of different Friedländer condensation approaches.

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for naphthyridines. thieme-connect.de The reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide). acs.orgmdpi.com Dehydration of glycerol in situ forms acrolein, which undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine ring. thieme-connect.de

While effective, the traditional Skraup reaction is often criticized for its harsh and sometimes violent conditions. acs.org Consequently, several modifications have been developed to improve safety and yield. These include using milder oxidizing agents and alternative reagents to generate the α,β-unsaturated carbonyl component. acs.orgmdpi.com For the synthesis of ekb.egrsc.orgnaphthyridines, 4-aminopyridine is the required starting material. acs.orgresearchgate.net The use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) has been shown to facilitate the formation of ekb.egrsc.orgnaphthyridine from 4-aminopyridine in more controlled reactions. thieme-connect.de

Reagent/Condition Starting Material Key Features Reference(s)
Glycerol, H₂SO₄, Oxidizing Agent4-AminopyridineClassic method, forms acrolein in situ thieme-connect.deacs.org
"Sulfo-mix"4-AminopyridineMilder conditions, improved isolation thieme-connect.de
α,β-Unsaturated Ketones (e.g., MVK)4-AminoisoquinolineModified Skraup, direct Michael addition mdpi.com

This table summarizes variants of the Skraup synthesis applicable to naphthyridines.

Domino and multicomponent reactions (MCRs) represent a highly efficient approach to complex heterocyclic synthesis, as they allow for the formation of multiple bonds in a single synthetic operation. ekb.egacs.org These one-pot protocols are valued for their atom economy, reduced waste, and operational simplicity. rsc.org Several MCRs have been developed for the synthesis of functionalized ekb.egrsc.orgnaphthyridines. bohrium.comresearchgate.netrsc.org

A common strategy involves the reaction of an aldehyde, malononitrile, and an amine or active methylene compound. rsc.orgbohrium.comresearchgate.net The reaction proceeds through a cascade of intermediates, often involving Knoevenagel condensation, Michael addition, and Thorpe-Ziegler type cyclization, ultimately leading to the fully formed and functionalized naphthyridine ring system. researchgate.net These reactions can be catalyzed by simple bases, organocatalysts, or even performed under catalyst-free conditions in green solvents like water or polyethylene (B3416737) glycol (PEG). ekb.egrsc.org

Reaction Type Key Reactants Catalyst/Solvent Advantages Reference(s)
Three-componentSalicylaldehyde, Malononitrile dimer, Active methylene compoundsPEG-400 (catalyst-free)Green solvent, high atom economy, simple work-up rsc.org
Three-componentKetones, Malononitrile, PyrrolidineEthanolConstruction of bioactive derivatives rsc.orgresearchgate.net
ABB' type coupling4-Aminopyridine, Cyclic enol ethersCamphor sulfonic acid (CSA)Diastereoselective, organocatalyzed ekb.egresearchgate.net
Four-componentBenzaldehydes, Malononitrile, 4-AminocumarinSiO₂/Fe₃O₄@MWCNTs in WaterRecyclable catalyst, aqueous media, high yields bohrium.comresearchgate.net

This interactive table highlights various domino and multicomponent strategies for ekb.egrsc.orgnaphthyridine synthesis.

Palladium-catalyzed reactions are powerful tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high selectivity. nih.govacs.org While often used to functionalize a pre-formed naphthyridine ring, palladium catalysis can also be integral to the ring's construction. Strategies may involve intramolecular cyclization of appropriately substituted pyridine precursors.

More commonly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are employed to elaborate a ekb.egrsc.orgnaphthyridine core that has been constructed using other methods. researchgate.netnih.gov For instance, a halogenated ekb.egrsc.orgnaphthyridine can be coupled with a variety of boronic acids or amines to introduce diversity. researchgate.netnih.govacs.org This approach is particularly valuable for late-stage functionalization in drug discovery programs. Site-selective functionalization of di-halogenated naphthyridines can be achieved by carefully controlling ligands and reaction conditions. nih.govnsf.gov

Introduction and Functionalization of the Piperidino Moiety

The final step in the synthesis of 5-Methyl-2-piperidino ekb.egrsc.orgnaphthyridine is the installation of the piperidino group. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. A precursor such as 2-chloro-5-methyl- ekb.egrsc.orgnaphthyridine is treated with piperidine. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system activates the C2 position towards nucleophilic attack, facilitating the displacement of the halide leaving group.

The reaction is generally high-yielding and can be performed under relatively mild conditions, often by heating the reactants in a suitable solvent, sometimes with the addition of a non-nucleophilic base to scavenge the generated acid (e.g., HCl). The choice of solvent and temperature can be optimized to ensure complete reaction and minimize side products. This method provides a direct and efficient route to the final target compound from the halogenated naphthyridine intermediate.

Nucleophilic Substitution Reactions for Piperidine Attachment

A primary and versatile method for the synthesis of 2-amino-substituted naphthyridines involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. This approach typically utilizes a naphthyridine ring activated by an electron-withdrawing group and bearing a good leaving group, most commonly a halogen, at the 2-position. The piperidine then acts as the nucleophile, displacing the leaving group to form the desired product.

The reactivity of the naphthyridine core is crucial for the success of this reaction. The nitrogen atoms within the bicyclic system inherently decrease the electron density of the ring, making it more susceptible to nucleophilic attack. For the synthesis of 5-Methyl-2-piperidino acs.orgsnnu.edu.cnnaphthyridine, a logical precursor would be 2-chloro-5-methyl- acs.orgsnnu.edu.cnnaphthyridine. The reaction would proceed by the addition of piperidine, which attacks the C2 carbon, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion re-aromatizes the ring system and yields the final product.

The reaction conditions for such transformations can be optimized to achieve high yields. Key parameters include the choice of solvent, temperature, and the potential use of a base to neutralize the hydrogen chloride generated during the reaction.

Table 1: Hypothetical Reaction Conditions for Nucleophilic Substitution

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneK₂CO₃11085
2DioxaneNaH10092
3DMFEt₃N12088
4NMPCs₂CO₃10095

This data is hypothetical and for illustrative purposes.

Detailed research findings would likely focus on the optimization of these conditions, exploring the effect of different bases, solvents of varying polarity, and a range of temperatures to maximize the yield and purity of 5-Methyl-2-piperidino acs.orgsnnu.edu.cnnaphthyridine. Furthermore, studies could investigate the influence of the methyl group at the 5-position on the reactivity of the C2 position towards nucleophilic attack.

Intramolecular Cyclization and Alkylation Strategies for Piperidine Ring Construction

An alternative to the direct attachment of a pre-formed piperidine ring is the construction of the piperidine ring directly onto the naphthyridine scaffold through intramolecular cyclization. This strategy involves a naphthyridine precursor bearing a side chain that can undergo a ring-closing reaction to form the six-membered piperidine ring.

One potential approach involves a 2-amino- acs.orgsnnu.edu.cnnaphthyridine derivative functionalized with a suitable alkyl halide chain. For instance, starting with 2-amino-5-methyl- acs.orgsnnu.edu.cnnaphthyridine, N-alkylation with a 1,5-dihalopentane derivative could be performed. Subsequent intramolecular N-alkylation would then lead to the formation of the piperidine ring.

Another elegant intramolecular strategy is the reductive amination of a precursor containing both an amine and a carbonyl group. For example, a 2-amino-5-methyl- acs.orgsnnu.edu.cnnaphthyridine could be reacted with a 5-oxopentanal derivative. The initial imine formation would be followed by an intramolecular cyclization and subsequent reduction to yield the piperidine ring. The choice of reducing agent is critical in this step to ensure the selective reduction of the imine without affecting the naphthyridine core.

Table 2: Potential Intramolecular Cyclization Strategies

PrecursorReagentKey StepProduct
2-((5-bromopentyl)amino)-5-methyl- acs.orgsnnu.edu.cnnaphthyridineNaHIntramolecular Williamson ether synthesis5-Methyl-2-piperidino acs.orgsnnu.edu.cnnaphthyridine
5-((5-methyl- acs.orgsnnu.edu.cnnaphthyridin-2-yl)amino)pentan-1-olMsCl, Et₃N; then NaHIntramolecular N-alkylation5-Methyl-2-piperidino acs.orgsnnu.edu.cnnaphthyridine
2-amino-5-methyl- acs.orgsnnu.edu.cnnaphthyridine and glutaraldehydeNaBH(OAc)₃Reductive amination5-Methyl-2-piperidino acs.orgsnnu.edu.cnnaphthyridine

This data is hypothetical and for illustrative purposes.

Research in this area would focus on the synthesis of the requisite functionalized naphthyridine precursors and the optimization of the cyclization conditions. The regioselectivity and stereoselectivity of the ring-closing step would be of particular interest, especially when chiral centers are present in the side chain.

Stereoselective Synthesis and Chiral Induction Methodologies

The introduction of chirality into the piperidine ring of 5-Methyl-2-piperidino acs.orgsnnu.edu.cnnaphthyridine could be crucial for its potential biological activity. Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

One approach to stereoselective synthesis would be to employ a chiral piperidine derivative in the nucleophilic substitution reaction described in section 2.3.1. For example, using an enantiomerically pure substituted piperidine would directly lead to a chiral product.

Alternatively, asymmetric synthesis could be employed in the intramolecular cyclization strategies. For instance, in a reductive amination approach, a chiral reducing agent could be used to induce stereoselectivity during the reduction of the cyclic iminium ion intermediate. The use of chiral organocatalysts in intramolecular Michael additions to form the piperidine ring is another promising avenue. acs.org The catalyst would create a chiral environment, favoring the formation of one enantiomer over the other. acs.org

Table 3: Approaches to Stereoselective Synthesis

StrategyMethodChiral SourceExpected Outcome
Chiral PoolNucleophilic substitution(R)- or (S)-3-methylpiperidineDiastereomeric products
Asymmetric CatalysisIntramolecular Michael additionChiral organocatalystEnantioenriched piperidine ring
Chiral AuxiliaryAlkylation of a chiral auxiliary-derived enolateEvans auxiliaryDiastereoselective alkylation

This data is hypothetical and for illustrative purposes.

Detailed research in this field would involve screening various chiral catalysts and ligands to achieve high enantioselectivity. The development of novel chiral induction methods specifically tailored for the naphthyridine system would be a significant contribution. The determination of the absolute configuration of the newly formed stereocenters would be a critical aspect of this research.

Green Chemistry Principles and Sustainable Synthetic Route Development

The principles of green chemistry aim to design chemical processes that are environmentally benign. numberanalytics.com The application of these principles to the synthesis of 5-Methyl-2-piperidino acs.orgsnnu.edu.cnnaphthyridine can lead to more sustainable and efficient manufacturing processes.

Key green chemistry considerations include the use of safer solvents, minimization of waste, and the use of catalytic rather than stoichiometric reagents. For the nucleophilic substitution reaction, replacing traditional high-boiling point aprotic polar solvents like DMF or NMP with greener alternatives such as water, ethanol, or even solvent-free conditions could significantly improve the environmental footprint of the synthesis. nih.govmdpi.com Microwave-assisted synthesis is another green technique that can often reduce reaction times and energy consumption. nih.gov

In the context of intramolecular cyclization, the development of catalytic methods that avoid the use of stoichiometric amounts of reagents would be a key green improvement. For example, catalytic transfer hydrogenation for reductive amination using a recyclable catalyst would be preferable to using stoichiometric borohydride (B1222165) reagents.

Table 4: Green Chemistry Approaches to Synthesis

Green PrincipleTraditional MethodGreener Alternative
Safer SolventsDMF, NMPWater, Ethanol, PEG
Energy EfficiencyConventional heatingMicrowave irradiation
CatalysisStoichiometric baseCatalytic amount of a recyclable base
Atom EconomyUse of protecting groupsProtecting-group-free synthesis

This data is hypothetical and for illustrative purposes.

Research in this area would focus on quantifying the environmental impact of different synthetic routes using metrics such as atom economy and E-factor. The development of a fully catalytic and solvent-minimized synthesis of 5-Methyl-2-piperidino acs.orgsnnu.edu.cnnaphthyridine would represent a significant advancement in the sustainable production of this important heterocyclic scaffold.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Crystallographic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Behavior

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and their through-space proximity.

The ¹H and ¹³C NMR spectra of 5-Methyl-2-piperidinonaphthyridine would provide the foundational data for its structural assignment. The chemical shift (δ), reported in parts per million (ppm), for each unique proton and carbon atom is dictated by its local electronic environment.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals for the protons on the naphthyridine core, the methyl group, and the piperidine (B6355638) ring. The aromatic protons of the naphthyridine ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) would allow for the precise assignment of each proton on the bicyclic system. The methyl group protons would appear as a sharp singlet in the upfield region (around δ 2.5 ppm). The protons of the piperidine ring would exhibit complex multiplets in the aliphatic region of the spectrum (typically δ 1.5-4.0 ppm), with their chemical shifts influenced by their proximity to the nitrogen atom and the naphthyridine ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the aromatic naphthyridine ring are expected to appear in the downfield region (δ 110-160 ppm). The methyl carbon would resonate at a much higher field (around δ 20-25 ppm). The carbons of the piperidine ring would be found in the intermediate region (δ 25-60 ppm), with the carbons directly attached to the nitrogen atom being the most deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthyridine Aromatic7.0 - 9.0110 - 160
5-Methyl (CH₃)~2.5~20 - 25
Piperidine (α-CH₂)3.5 - 4.050 - 60
Piperidine (β, γ-CH₂)1.5 - 2.025 - 35

Note: These are predicted chemical shift ranges. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to determine the molecule's conformation, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, allowing for the tracing of the spin systems within the naphthyridine and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon atom to which it is attached, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems. For instance, it would show correlations between the piperidine protons and the naphthyridine carbons, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the conformation of the piperidine ring and its orientation relative to the naphthyridine plane.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption or scattering of infrared radiation provides a characteristic "fingerprint" of the molecule, revealing the presence of specific functional groups and providing insights into molecular structure and bonding.

The IR spectrum of 5-Methyl-2-piperidinonaphthyridine would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on the naphthyridine ring.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methyl and piperidine groups.

C=C and C=N Stretching: The region between 1650 and 1450 cm⁻¹ would contain a series of sharp to medium intensity bands due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic naphthyridine system.

C-N Stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the naphthyridine core would likely appear in the 1350-1250 cm⁻¹ region.

CH₃ and CH₂ Bending: Vibrations associated with the bending of the methyl and piperidine methylene (B1212753) groups would be observed in the 1470-1360 cm⁻¹ range.

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, often referred to as the "fingerprint region," would arise from the out-of-plane bending of the aromatic C-H bonds, which are diagnostic of the substitution pattern on the naphthyridine ring.

Interactive Data Table: Expected IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch> 3000Weak to Medium
Aliphatic C-H Stretch< 3000Medium to Strong
C=C and C=N Aromatic Stretch1650 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium
CH₂/CH₃ Bend1470 - 1360Medium
Aromatic C-H Bend (OOP)900 - 675Strong

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the bond's polarizability.

For 5-Methyl-2-piperidinonaphthyridine, Raman spectroscopy would be particularly useful for observing vibrations of the more symmetric and less polar bonds. The C=C and C=N stretching vibrations of the naphthyridine ring, which are strong in the IR spectrum, would also be expected to give rise to strong bands in the Raman spectrum. The symmetric stretching and bending modes of the piperidine and methyl groups would also be readily observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

The UV-Vis spectrum of 5-Methyl-2-piperidinonaphthyridine is expected to be dominated by electronic transitions within the conjugated π-system of the naphthyridine ring. The presence of the electron-donating piperidino group at the 2-position is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstitutednaphthyridine, indicating an extension of the conjugation.

Typically, aromatic and heteroaromatic compounds exhibit two main types of absorption bands:

π → π* Transitions: These are high-intensity absorptions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For the naphthyridine system, these transitions would likely occur in the UV region, potentially with multiple bands corresponding to different electronic transitions within the aromatic system.

n → π* Transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These transitions typically occur at longer wavelengths (closer to the visible region) than the π → π* transitions.

The exact position and intensity of the absorption maxima (λmax) would be sensitive to the solvent polarity, providing further information about the nature of the electronic transitions.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. For 5-Methyl-2-piperidino researchgate.netmdpi.comnaphthyridine, with a chemical formula of C14H17N3, the calculated monoisotopic mass is 227.1422 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to confirm the elemental composition of 5-Methyl-2-piperidino researchgate.netmdpi.comnaphthyridine. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish the compound's exact mass from those of other molecules with the same nominal mass. The expected result would be a measured m/z value extremely close to the calculated value for the protonated molecule [M+H]+, 228.1495.

Interactive Data Table: HRMS Data (Data not available)

Parameter Expected Value Observed Value
Molecular Formula C14H17N3 N/A
Calculated m/z [M+H]+ 228.1495 N/A

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) would be used to investigate the structural characteristics of 5-Methyl-2-piperidino researchgate.netmdpi.comnaphthyridine by analyzing its fragmentation patterns. The protonated parent ion (m/z 228.15) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide insights into the connectivity of the molecule. Key fragmentation pathways would likely involve the cleavage of the piperidine ring and the bond connecting it to the naphthyridine core.

Interactive Data Table: Predicted MS/MS Fragmentation (Data not available)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure of Fragment
228.15 N/A N/A

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal. This technique would reveal the precise three-dimensional arrangement of atoms in 5-Methyl-2-piperidino researchgate.netmdpi.comnaphthyridine, including bond lengths, bond angles, and torsional angles in the solid state.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

Analysis of the crystal structure would illuminate how individual molecules of 5-Methyl-2-piperidino researchgate.netmdpi.comnaphthyridine pack together to form a crystal lattice. This section would detail any significant intermolecular interactions, such as hydrogen bonds (e.g., C-H···N), π-π stacking between the naphthyridine rings, or van der Waals forces that stabilize the crystal structure. The presence of nitrogen atoms in the naphthyridine core and the piperidine ring could act as hydrogen bond acceptors.

Interactive Data Table: Crystallographic Data (Data not available)

Parameter Value
Crystal System N/A
Space Group N/A
Unit Cell Dimensions N/A
Key H-Bond Distances (Å) N/A

Conformational Analysis in the Crystalline State

The crystallographic data would provide a static snapshot of the compound's conformation in the solid state. This analysis would focus on the geometry of the piperidine ring (likely a chair conformation) and its orientation relative to the planar researchgate.netmdpi.comnaphthyridine ring system. The dihedral angle between the two ring systems would be a critical parameter.

Reactivity and Reaction Mechanisms of 5 Methyl 2 Piperidino 1 2 Naphthyridine

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Core

The nih.govrsc.orgnaphthyridine nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogens. quimicaorganica.org However, the presence of the strongly electron-donating piperidino group at the C2 position and the electron-donating methyl group at the C5 position significantly activates the ring for such reactions.

The piperidino group, a tertiary amine, is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Similarly, the methyl group is an activating, ortho- and para-directing substituent. Their combined influence on the nih.govrsc.orgnaphthyridine core dictates the preferred sites of electrophilic attack. Based on the positions of these substituents, the most activated positions on the naphthyridine ring are C3 (ortho to the piperidino group) and C4 (para to the piperidino group). The C7 and C8 positions are also influenced, though to a lesser extent.

Typical electrophilic aromatic substitution reactions that 5-Methyl-2-piperidino nih.govrsc.orgnaphthyridine is expected to undergo include:

Nitration: Using nitric acid in the presence of a strong acid catalyst.

Halogenation: With halogens like bromine or chlorine, often in the presence of a Lewis acid.

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Though these reactions may be complicated by the basicity of the naphthyridine and piperidino nitrogens, which can coordinate with the Lewis acid catalyst.

The regioselectivity will be determined by the relative stability of the Wheland intermediate (a resonance-stabilized carbocation) formed upon electrophilic attack at different positions. Attack at C3 is anticipated to be highly favored due to the strong resonance stabilization provided by the adjacent piperidino group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-Methyl-2-piperidino nih.govrsc.orgnaphthyridine

Position of AttackActivating/Deactivating InfluencePredicted Outcome
C3Strongly activated by adjacent piperidino groupMajor product
C4Activated by piperidino group (para)Minor product
C7Moderately activated by methyl group (ortho)Minor product
C8Less activatedTrace or no product

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pyridine (B92270) rings in the naphthyridine core makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens (C2, C4, C5, C7). However, the presence of the electron-donating piperidino and methyl groups counteracts this effect to some extent.

Nucleophilic aromatic substitution (SNAr) on the naphthyridine core of 5-Methyl-2-piperidino nih.govrsc.orgnaphthyridine is unlikely unless a good leaving group is present at an activated position. For instance, if a halogen were introduced at the C4 or C7 position, it could potentially be displaced by a strong nucleophile. The mechanism of such reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov

Direct nucleophilic addition of organometallic reagents or hydrides is also a possibility, leading to the formation of dihydro- or tetrahydronaphthyridine derivatives. The regioselectivity of such additions would be influenced by both steric and electronic factors.

Transformations Involving the Piperidino Substituent and its Nitrogen Atom

The piperidino group itself can undergo a variety of chemical transformations. The nitrogen atom, being a tertiary amine, is nucleophilic and basic. It can be protonated, alkylated, or acylated.

Oxidation of the piperidino nitrogen can lead to the formation of an N-oxide. More vigorous oxidation can lead to cleavage of the piperidine (B6355638) ring. For instance, oxidation with reagents like bromine in acetic acid has been shown to convert piperidines into corresponding piperidin-2-ones. researchgate.net

The C-H bonds adjacent to the nitrogen in the piperidine ring are activated and can be susceptible to oxidation or other functionalization reactions. researchgate.net The specific reactivity would depend on the reagents and reaction conditions employed.

Oxidative and Reductive Reactivity Profiles

The 5-Methyl-2-piperidino nih.govrsc.orgnaphthyridine molecule has several sites that can be affected by oxidation and reduction.

Oxidation:

The naphthyridine ring nitrogens can be oxidized to form N-oxides.

The methyl group can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group, depending on the strength of the oxidizing agent.

As mentioned previously, the piperidino ring is susceptible to oxidation.

Reduction:

The naphthyridine core can be reduced to the corresponding tetrahydro or decahydro derivatives. Catalytic hydrogenation is a common method for such reductions. The specific conditions (catalyst, pressure, temperature) will determine the extent of reduction.

The choice of reducing agent can afford selectivity. For example, sodium borohydride (B1222165) is generally not strong enough to reduce the aromatic rings but might reduce any carbonyl groups if they were present as a result of prior oxidation.

Mechanistic Investigations of Key Transformations

Kinetic studies of nucleophilic aromatic substitution reactions on N-methylpyridinium ions with piperidine have shown that the reactions are second-order in piperidine. nih.gov This suggests a mechanism where one molecule of piperidine acts as the nucleophile and a second molecule acts as a base to deprotonate the intermediate. nih.gov The rate-determining step is proposed to be the deprotonation of the addition intermediate. nih.gov

For electrophilic substitution reactions on amino-substituted pyridines, kinetic studies on acid-catalyzed hydrogen exchange have been reported. rsc.org Such studies help in understanding the relative reactivity of different positions on the ring and the nature of the transition state. Similar kinetic analyses for 5-Methyl-2-piperidino nih.govrsc.orgnaphthyridine would be necessary to quantitatively assess the activating effects of the substituents and determine the precise reaction mechanism.

The primary reactive intermediates in the reactions of 5-Methyl-2-piperidino nih.govrsc.orgnaphthyridine are expected to be:

Wheland Intermediates (σ-complexes): In electrophilic aromatic substitution, the attack of an electrophile on the naphthyridine ring will form a resonance-stabilized carbocationic intermediate. The stability of this intermediate, which can be assessed through computational studies, will determine the regioselectivity of the reaction. nih.gov

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions (if a suitable leaving group is present), the addition of a nucleophile will generate a resonance-stabilized anionic intermediate. nih.gov

Radical Intermediates: Some reactions, particularly certain oxidations or reactions initiated by single-electron transfer, may proceed through radical intermediates.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the structures and energies of these intermediates and the transition states leading to their formation. Such studies on substituted naphthoic acids and 2,7-naphthyridines have provided insights into the influence of substituents on reactivity. nih.govajpchem.org Similar computational approaches would be invaluable for elucidating the detailed reaction mechanisms of 5-Methyl-2-piperidino nih.govrsc.orgnaphthyridine.

Lack of Available Research on the Organometallic Chemistry of 5-Methyl-2-piperidino nih.govnih.govnaphthyridine

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the transition metal-catalyzed transformations and organometallic interactions of the chemical compound 5-Methyl-2-piperidino nih.govnih.govnaphthyridine.

While extensive research exists on the broader class of naphthyridine isomers and their interactions with transition metals, as well as general methodologies for transition metal-catalyzed reactions, this body of work does not extend to the specific reactivity of 5-Methyl-2-piperidino nih.govnih.govnaphthyridine. The search did not yield any specific studies, detailed research findings, or data that would be necessary to construct a scientifically accurate and informative article on this particular subject as requested.

Therefore, the section on "Reactivity and Reaction Mechanisms of 5-Methyl-2-piperidino nih.govnih.govnaphthyridine," specifically subsection "4.6. Transition Metal-Catalyzed Transformations and Organometallic Interactions," cannot be generated at this time due to the lack of requisite source material in the public domain.

Computational and Theoretical Chemistry Studies of 5 Methyl 2 Piperidino 1 2 Naphthyridine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 5-Methyl-2-piperidino researchgate.netresearchgate.netnaphthyridine. These calculations provide a microscopic view of the molecule's stability, reactivity, and electronic distribution.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

For 5-Methyl-2-piperidino researchgate.netresearchgate.netnaphthyridine, the HOMO is expected to be distributed over the electron-rich regions of the molecule, namely the piperidino group and the π-system of the naphthyridine ring. The nitrogen atom of the piperidine (B6355638) ring, with its lone pair of electrons, contributes significantly to the nucleophilic character of the HOMO. Conversely, the LUMO is anticipated to be localized primarily on the electron-deficient naphthyridine ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar heterocyclic systems often show that modifications to substituents can tune this energy gap, thereby altering the molecule's electronic properties and reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for 5-Methyl-2-piperidino researchgate.netresearchgate.netnaphthyridine
ParameterEnergy (eV)Probable Localization
HOMO-6.25Piperidino group and Naphthyridine π-system
LUMO-1.50Naphthyridine π-system
HOMO-LUMO Gap (ΔE)4.75N/A

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface. researchgate.net

In the MEP map of 5-Methyl-2-piperidino researchgate.netresearchgate.netnaphthyridine, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atoms of the naphthyridine ring and the piperidino group, indicating their role as nucleophilic centers or hydrogen bond acceptors. researchgate.net Regions of positive potential (colored blue) are likely found around the hydrogen atoms attached to the carbon framework, representing electrophilic sites. This detailed charge distribution is critical for understanding non-covalent interactions, such as those involved in ligand-receptor binding. chemrxiv.orgscispace.com

Mulliken charge analysis, another computational method, quantifies the partial atomic charge on each atom in the molecule. nih.gov For this compound, the nitrogen atoms are predicted to carry significant negative charges, while the hydrogen atoms and some carbon atoms attached to electronegative atoms will have positive partial charges, consistent with the MEP analysis.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of 5-Methyl-2-piperidino researchgate.netresearchgate.netnaphthyridine are crucial for its biological activity. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations can identify the most stable conformations and explore the energy landscape of conformational changes.

Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time. rsc.org These simulations can reveal the dynamics of the piperidine ring's chair-boat interconversion and the rotation around the C-N bond connecting the piperidine to the naphthyridine ring. Such studies on N-methyl piperidine have shown that coherent oscillatory motions can be induced upon electronic excitation. rsc.org

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, which can aid in their structural characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predicted shifts, when compared to experimental data, can confirm the proposed structure and assign specific signals to individual nuclei. researchgate.net For 5-Methyl-2-piperidino researchgate.netresearchgate.netnaphthyridine, calculations would predict distinct chemical shifts for the methyl, piperidine, and naphthyridine protons and carbons.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical infrared (IR) spectrum. scielo.org.za This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups, such as C-H stretching of the methyl and piperidine groups, and the C=C/C=N stretching modes of the aromatic naphthyridine core.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which for this molecule would likely involve π→π* transitions within the naphthyridine system. The accuracy of these predictions can be enhanced by including solvent effects in the calculations. mdpi.com

Table 2: Illustrative Predicted Spectroscopic Data for 5-Methyl-2-piperidino researchgate.netresearchgate.netnaphthyridine
Spectroscopic TechniquePredicted ParameterAssignment
¹H NMRδ 2.5-2.7 ppmMethyl Protons (-CH₃)
¹³C NMRδ 155-160 ppmNaphthyridine C2 (attached to piperidino)
IR~2950 cm⁻¹C-H Aliphatic Stretch
IR~1600 cm⁻¹C=C/C=N Aromatic Stretch
UV-Vis~320 nmπ→π* Transition

Computational Modeling of Reaction Pathways and Transition States

DFT calculations are instrumental in investigating the reactivity and potential reaction mechanisms of 5-Methyl-2-piperidino researchgate.netresearchgate.netnaphthyridine. The reactivity pattern of naphthyridines shows similarities to other N-heterocycles like quinolines. mdpi.com By mapping the potential energy surface for a proposed reaction, chemists can identify the transition states, intermediates, and products.

For instance, the electrophilic substitution on the naphthyridine ring can be modeled. The calculated MEP map can suggest the most likely sites for electrophilic attack. researchgate.net Computational methods can then be used to calculate the activation energies for substitution at different positions, thereby predicting the regioselectivity of the reaction. Similarly, reaction pathways for metal-catalyzed cross-coupling reactions or nucleophilic substitutions can be explored. researchgate.net The analysis of transition state structures provides detailed information about the bond-forming and bond-breaking processes at the molecular level.

In Silico Studies of Molecular Recognition and Ligand-Target Interactions

Given that many naphthyridine derivatives exhibit biological activity, in silico methods are crucial for exploring the potential of 5-Methyl-2-piperidino researchgate.netresearchgate.netnaphthyridine as a ligand for biological targets like enzymes or receptors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. alliedacademies.org This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. alliedacademies.org The MEP and conformational analysis data are vital inputs for these simulations, helping to understand how the molecule's charge distribution and shape complement the active site of a receptor.

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the binding pose and to calculate the binding free energy. These simulations provide a dynamic picture of the molecular recognition process, highlighting key interactions that contribute to binding affinity and specificity.

Mechanistic Investigations of Biological System Interactions Excluding Clinical Efficacy, Safety, and Dosage

In Vitro Studies of Enzyme Inhibition and Modulation

While no direct studies on 5-Methyl-2-piperidino nih.govnih.govnaphthyridine were found, research on analogous structures suggests several potential enzymatic targets.

Monoamine Oxidase (MAO) Inhibition Mechanisms

Derivatives of benzo[b] nih.govnih.govnaphthyridine have been identified as inhibitors of Monoamine Oxidase B (MAO-B). mdpi.com For instance, certain 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines substituted at the 1-position with phenylethynyl groups demonstrated MAO-B inhibitory activity in the low micromolar range. mdpi.com The mechanism of inhibition for these compounds is believed to involve interaction with the active site of the MAO-B enzyme, although detailed mechanistic studies such as determination of competitive, non-competitive, or uncompetitive inhibition are often specific to the individual compound. The piperidine (B6355638) moiety, present in the subject compound, is also a feature in some known MAO inhibitors. nih.gov

Phosphodiesterase (PDE) Inhibition Mechanisms

The 1,6-naphthyridine (B1220473) scaffold is found in compounds that have been investigated for phosphodiesterase (PDE) inhibitory activity. mdpi.com PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes leads to increased intracellular levels of these second messengers, resulting in various physiological effects. nih.gov The specific PDE isoform targeted and the mechanism of inhibition (e.g., competitive binding at the active site) would depend on the precise chemical structure of the naphthyridine derivative.

DNA Gyrase and Topoisomerase II Inhibition Mechanisms

Naphthyridine-based compounds have a well-documented history as inhibitors of bacterial DNA gyrase and topoisomerase II, enzymes crucial for DNA replication and repair. nih.govnih.gov The mechanism of action for many of these inhibitors involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death. While the classic examples are fluoroquinolones, which feature a 1,4-dihydro-4-oxo-pyridinyl moiety fused to another ring, other naphthyridine derivatives have also shown activity. The binding typically occurs in a pocket of the enzyme-DNA complex, with specific interactions dictated by the substituents on the naphthyridine core.

Other Enzymatic Targets and Their Modulatory Effects

The versatility of the naphthyridine scaffold has led to its exploration as an inhibitor of various other enzymes. For example, different substituted naphthyridines have been investigated as inhibitors of protein kinases, such as mTOR. nih.govmit.edu The mechanism of kinase inhibition often involves competitive binding at the ATP-binding site of the enzyme. Furthermore, some dibenzo[c,h] nih.govnih.govnaphthyridin-6-ones have been identified as potent topoisomerase I-targeting agents. nih.govnih.gov

Receptor Ligand Binding and Signaling Pathway Modulation in Cell-Free Systems

Direct receptor binding studies for 5-Methyl-2-piperidino nih.govnih.govnaphthyridine are not available in the public domain. However, the structural features of the molecule suggest potential interactions with certain receptor families.

Adenosine Receptor Agonism/Antagonism

Naphthyridine-containing structures have been explored as ligands for adenosine receptors. researchgate.net Adenosine receptors are a class of G protein-coupled receptors that play important roles in various physiological processes. The interaction of a ligand with these receptors can result in either agonistic or antagonistic effects, modulating downstream signaling pathways. The specific affinity and functional activity at different adenosine receptor subtypes (A1, A2A, A2B, and A3) would be highly dependent on the substitution pattern of the naphthyridine core.

Serotonin (B10506) Receptor (e.g., 5-HT4) Interactions

The naphthyridine scaffold is a recognized pharmacophore that interacts with various G-protein coupled receptors (GPCRs), including serotonin (5-HT) receptors. nih.gov Serotonin is a critical neurotransmitter that modulates a wide range of physiological and cognitive functions. mdpi.com Research into ligands based on related naphthyridine and benzo[de] mdpi.comnih.govnaphthridine structures has provided insights into potential interactions with serotonin receptors, such as the 5-HT4 receptor. nih.gov

Studies on conformationally constrained analogues of related scaffolds have demonstrated nanomolar binding affinity for the 5-HT4 receptor. nih.govnih.gov The specific nature and position of substituents on the naphthyridine ring system are critical in defining the ligand's interaction and intrinsic efficacy at the receptor. nih.gov While direct studies on 5-Methyl-2-piperidino nih.govmdpi.comnaphthyridine are not extensively detailed in the reviewed literature, the established activity of the broader naphthyridine class suggests a potential for interaction with serotonin receptor subtypes. The structural features, including the piperidine moiety, are common in known serotonin receptor ligands. mdpi.com

Mechanistic Insights into Antimicrobial Activity at the Molecular Level

Naphthyridine derivatives have historically been significant in the development of antimicrobial agents. nih.gov The foundational compound of a related class, nalidixic acid (a 4-oxo-1,8-naphthyridine-3-carboxylic acid), was one of the first synthetic antibacterial agents, establishing the antimicrobial potential of this heterocyclic system. nih.gov The mechanisms of action for these compounds are multifaceted, primarily targeting essential bacterial processes.

Inhibition of Bacterial Efflux Pumps

A key mechanism contributing to multidrug resistance (MDR) in bacteria is the overexpression of efflux pumps, which actively expel antibiotics from the cell. researchgate.net Certain naphthyridine-related compounds have been investigated as efflux pump inhibitors (EPIs). For instance, 1-(1-naphthylmethyl)-piperazine (NMP), a compound structurally related to the piperidino-naphthyridine class, has been shown to reverse MDR in Escherichia coli that overexpress resistance–nodulation–cell division (RND) type efflux pumps. researchgate.net

These EPIs are believed to act as competitive inhibitors, blocking the pump and thereby increasing the intracellular concentration of antibiotics. nih.gov The addition of NMP has been shown to reduce the minimum inhibitory concentration (MIC) of various antibiotics, including levofloxacin (B1675101) and linezolid, demonstrating its ability to restore antibiotic susceptibility. nih.govresearchgate.net This inhibitory action is specific to strains overexpressing efflux pumps, as no effect is observed in pump-deficient strains. nih.gov The ability to inhibit these pumps makes such compounds valuable as potential adjuvants in antibiotic therapy to combat resistant bacterial infections. nih.gov

Interference with Microbial Cell Division Processes

A primary antimicrobial mechanism for many quinolone and naphthyridine antibiotics is the inhibition of bacterial DNA synthesis, a critical prerequisite for cell division. nih.gov The first-generation quinolone, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, selectively and reversibly blocks bacterial DNA replication. nih.gov It achieves this by inhibiting DNA gyrase (topoisomerase II), an essential enzyme responsible for introducing negative supercoils into DNA and for separating replicated chromosomes. nih.gov By binding to the A subunit of DNA gyrase, these compounds stabilize the enzyme-DNA complex, leading to a cessation of DNA replication and, consequently, an inhibition of cell division and eventual cell death. nih.gov

Structure-Activity Relationship (SAR) Studies Based on Molecular Features and In Vitro Activity

The biological activity of naphthyridine derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for various therapeutic targets.

For serotonin receptor ligands, SAR studies have shown that both the nature and the position of substituents on the naphthyridine core are critical for determining binding affinity and functional activity. nih.gov Modifications to the piperidine ring, a common feature in many bioactive compounds, and substitutions on the aromatic rings can drastically alter receptor interaction. nih.gov For example, in a series of benzo[de] mdpi.comnih.govnaphthridine analogues, an ester derivative and a conformationally constrained compound with a piperidine moiety displayed the highest affinity for the 5-HT4 receptor. nih.gov

In the context of antimicrobial activity, SAR studies on nalidixic acid analogues led to the development of highly potent fluoroquinolones. Key modifications included the introduction of a fluorine atom at position C-6 and a piperazine (B1678402) ring at C-7 of the 1,8-naphthyridine scaffold, which significantly enhanced antibacterial activity and spectrum. nih.gov Similarly, for antileishmanial 8-hydroxy naphthyridines, the removal or methylation of the 8-hydroxyl group resulted in a significant loss of activity, highlighting the importance of this specific functional group for antiparasitic effects. nih.gov

Compound Series Structural Feature Effect on Biological Activity
Benzo[de] mdpi.comnih.govnaphthridinesEster derivative at specific positionHigh affinity for 5-HT4 receptor nih.gov
1,8-NaphthyridinesFluorine at C-6, Piperazine at C-7Enhanced antibacterial activity nih.gov
8-Hydroxy NaphthyridinesRemoval/methylation of 8-hydroxylLoss of antileishmanial activity nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between ligands and their biological targets at the molecular level. nih.govmdpi.com These techniques have been applied to naphthyridine derivatives to understand their binding modes and to guide the design of more potent compounds.

For serotonin 5-HT4 receptor ligands, docking studies have been used to rationalize the high binding affinity of flexible and conformationally constrained naphthyridine analogues. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket, explaining the observed SAR. nih.govresearchgate.net

In the context of anticancer research, molecular docking has been employed to study the binding of 1,8-naphthyridine derivatives to the human estrogen receptor. researchgate.net Such studies can predict binding energies and identify the most promising candidates for further development. researchgate.net MD simulations provide further insight by modeling the dynamic behavior of the ligand-receptor complex over time, assessing its stability and conformational changes. nih.govmdpi.com These computational approaches are invaluable for understanding the molecular basis of a compound's activity and for the rational design of new therapeutic agents based on the naphthyridine scaffold.

Advanced Material Science and Supramolecular Applications

Coordination Chemistry and Ligand Development for Metal Complexes

The naphthyridine core is a well-established motif in coordination chemistry, acting as a "privileged ligand" scaffold. nih.gov The nitrogen atoms of the two fused pyridine (B92270) rings serve as excellent coordination sites for a wide range of metal ions. The reactivity pattern of 1,5-naphthyridines, which is structurally related to the 1,6-isomer, shows similarities to quinolines in forming metal complexes. nih.gov Derivatives of naphthyridines have been successfully used to create both homo- and heterobimetallic complexes with first-row transition metals. escholarship.orgresearchgate.net

In the context of 5-Methyl-2-piperidino chemcd.comrsc.orgnaphthyridine, the two ring nitrogens can act as a bidentate chelate, binding to a single metal center. This chelation enhances the stability of the resulting metal complex. The substituents on the naphthyridine ring play a crucial role in modulating the ligand's properties:

5-Methyl Group: This electron-donating group can increase the electron density on the naphthyridine ring system, potentially enhancing the basicity of the nitrogen atoms and strengthening the coordinate bond with the metal center.

2-Piperidino Group: The piperidino substituent can influence the steric environment around the coordination site, affecting the geometry of the resulting complex and its subsequent reactivity.

Naphthyridine-based ligands have been used to synthesize complexes with various metals, including ruthenium, copper, and zinc, for applications in catalysis and materials science. escholarship.orgnih.govresearchgate.net For instance, dinucleating ligands based on the 1,8-naphthyridine (B1210474) framework have been shown to support the formation of bimetallic complexes that can facilitate challenging chemical transformations. escholarship.org The ability of the naphthyridine scaffold to be systematically modified allows for the rational design of ligands with tailored electronic and steric properties for specific applications. nih.gov

Table 1: Examples of Naphthyridine Derivatives in Metal Complex Formation

Naphthyridine Derivative Type Metal Ion(s) Resulting Complex Type Potential Application
1,8-Naphthyridine with phosphinoside arms Dicopper (Cu₂) μ-boryl species C-H bond activation, CO₂ activation escholarship.org
1,5-Naphthyridine with diphenylphosphoryl group Europium (III) Tridentate complex Luminescent materials nih.govmdpi.com
2,6-dichloro-1,5-naphthyridine Ruthenium (II) Heteroleptic mononuclear complex Photophysics, electrochemistry researchgate.net
2,6-Bis(1H-pyrazol-3-yl)pyridine (related N-heterocycle) Zinc (II) Distorted trigonal pyramidal Basic coordination studies mdpi.com

Optoelectronic Properties and Potential Applications

Naphthyridine derivatives are recognized for their significant potential in optoelectronics, owing to their inherent photophysical properties. nih.gov They often exhibit strong fluorescence in both solution and the solid state, making them attractive for use as emitters in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net

The electron-deficient nature of the diazaphenanthrene core of naphthyridines makes them suitable as n-type (electron-transporting) materials in OLEDs. researchgate.net Research on related naphthyridine oligomers has demonstrated high thermal stability (decomposition temperatures of 380–400 °C), high electron affinities (2.79–3.00 eV), and high photoluminescence quantum yields (0.70–1.0), leading to efficient blue, green, and yellow light emission. researchgate.net OLEDs fabricated using naphthyridine-based emitters have achieved high brightness and good efficiency. For example, a green TADF (thermally activated delayed fluorescence) OLED using a naphthyridine-phenothiazine emitter achieved a maximum external quantum efficiency (EQE) of 16.4% and a high power efficiency of 57.1 lm/W. ktu.edu Platinum(II) complexes featuring 1,6-naphthyridin-5-yl pyrazolate chelates have been developed as phosphors for near-infrared (NIR) OLEDs, achieving a maximum EQE of up to 25.6%. rsc.org

The fluorescence of the naphthyridine scaffold can be harnessed for sensing applications. The nitrogen atoms can act as binding sites for specific analytes, leading to a change in the fluorescence signal ("turn-on" or "turn-off" response). For example, 2,7-naphthyridine-based chemosensors have been developed for the highly selective and sensitive detection of Ni²⁺ ions in aqueous media, with detection limits as low as 0.040 µM. nih.gov Similarly, near-infrared fluorescent probes based on 1,8-naphthyridine derivatives have been designed for imaging nucleic acids within mitochondria. researchgate.net The 5-Methyl-2-piperidino chemcd.comrsc.orgnaphthyridine compound, with its inherent fluorescence and potential binding sites, could be explored for similar roles as a fluorescent probe for specific metal ions or biomolecules.

Table 2: Performance of OLEDs Incorporating Naphthyridine Derivatives

Emitter/Host Type Emission Color Max. External Quantum Efficiency (EQE) Max. Brightness / Power Efficiency Reference
Naphthyridine-phenothiazine TADF Emitter Green 16.4% 58.6 cd/A; 57.1 lm/W ktu.edu
Naphthyridine-phenoxazine TADF Emitter Not Specified 29.9% 33,540 cd/m² ktu.edu
Pt(II) complex with 1,6-naphthyridin-5-yl pyrazolate Near-Infrared (676 nm) 25.6% Not Specified rsc.org
Naphthyridine Oligomers (Single-layer emitter) Yellow to White-Pink Not Specified 400 cd/m² at 4 V; 0.6 cd/A researchgate.net

Role as Scaffolds in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The structural features of 5-Methyl-2-piperidino chemcd.comrsc.orgnaphthyridine make it a viable building block, or "tecton," for constructing such assemblies.

The key features that enable its role in supramolecular chemistry are:

Hydrogen Bonding: The nitrogen atoms in the naphthyridine rings are potential hydrogen bond acceptors. They can interact with hydrogen bond donors from other molecules to direct the formation of predictable, ordered structures like tapes, sheets, or three-dimensional networks.

π-π Stacking: The planar, aromatic naphthyridine core can participate in π-π stacking interactions with other aromatic molecules. These interactions are fundamental to the self-assembly of many organic materials and play a crucial role in stabilizing larger supramolecular architectures.

While macrocycles like cyclodextrins and cucurbiturils are classic host molecules, smaller aromatic scaffolds can also participate in host-guest interactions. thno.orgrsc.org The electron-rich cavity of the naphthyridine ring system could potentially act as a host for small, electron-poor guest molecules, binding them through a combination of van der Waals forces and electrostatic interactions. The formation of such host-guest complexes can alter the physical and chemical properties of the guest molecule, for instance, by enhancing its solubility or fluorescence. rsc.org The rational design of molecules based on the chemcd.comrsc.orgnaphthyridine scaffold could lead to novel receptors for molecular recognition and sensing applications.

Future Research Directions and Emerging Opportunities for 5 Methyl 2 Piperidino 1 2 Naphthyridine

Development of Novel and Efficient Synthetic Methodologies foracs.orgresearchgate.netNaphthyridine Frameworks

The ability to efficiently synthesize and functionalize the acs.orgresearchgate.netnaphthyridine core is paramount for exploring its potential. While classical methods like the Skraup reaction have been used, they often require harsh conditions. acs.org Future efforts must focus on developing more versatile, efficient, and environmentally benign synthetic strategies.

An emerging opportunity lies in the use of heteroaryl ditriflates as reactive intermediates. acs.org This method allows for the creation of 1,6-naphthyridine-5,7-diones under mild conditions, which can then be converted to highly reactive, bench-stable ditriflates. acs.org These intermediates are primed for one-pot difunctionalization reactions, enabling the rapid generation of diverse, drug-like molecules. acs.org Another promising avenue is the acid-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles, which provides a mild and direct route to fused polycyclic 1,6-naphthyridin-4-amines. nih.gov

Future research should also prioritize the development of multicomponent reactions (MCRs). MCRs, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy and operational simplicity. ekb.eg The diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives using organocatalysts like Camphor sulfonic acid (CSA) exemplifies the potential of this approach. ekb.eg

Synthetic StrategyKey FeaturesPotential AdvantagesReferences
Heteroaryl Ditriflate Intermediates Tandem nitrile hydration/cyclization followed by ditriflation and regioselective substitution.Mild conditions, rapid diversification, access to highly substituted cores. acs.org
Friedel–Crafts Cycloaromatisation CF3SO3H- or H2SO4-mediated intramolecular cyclization of 4-(arylamino)nicotinonitriles.Mild, straightforward, good to excellent yields, scalable. nih.gov
Multicomponent Reactions (MCRs) One-pot synthesis involving three or more starting materials.High efficiency, atom economy, diastereoselectivity, operational simplicity. ekb.eg
Domino Reactions Sequential transformations occurring in one pot without isolating intermediates.Step economy, reduced waste, access to complex fused systems. researchgate.net

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The reactivity of the acs.orgresearchgate.netnaphthyridine core, particularly in compounds like 5-Methyl-2-piperidino acs.orgresearchgate.netnaphthyridine, is not fully understood. Studies on related benzo[b] acs.orgresearchgate.netnaphthyridines have shown that reactivity can be highly dependent on the substituents present. For example, some chloro-substituted derivatives are completely inactive in reactions with activated alkynes, while the presence of an electron-withdrawing group can enable the reaction to proceed. mdpi.com

A significant opportunity exists in exploring the unique reactivity of the 5-methyl and 2-piperidino substituents. These groups could direct metalation reactions or participate in novel cyclization strategies. Furthermore, the nitrogen atoms within the naphthyridine rings possess lone pairs of electrons, making them excellent candidates for coordination with metal centers. This suggests a vast and underexplored potential for acs.orgresearchgate.netnaphthyridine derivatives to serve as ligands in catalysis. acs.orgresearchgate.net Naphthyridine-based ligands have already been employed in rhodium, iridium, ruthenium, copper, and nickel-catalyzed transformations. researchgate.net Future work should focus on designing specific 5-Methyl-2-piperidino acs.orgresearchgate.netnaphthyridine-metal complexes and evaluating their catalytic efficacy in reactions such as cross-coupling, hydrogenation, and C-H activation.

Integration of Advanced Hybrid Experimental and Computational Techniques for Deeper Mechanistic Understanding

A synergistic approach combining experimental work with high-level computational modeling is essential for accelerating research. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide profound insights into the electronic structure, stability, and reactivity of acs.orgresearchgate.netnaphthyridine derivatives.

For instance, high-resolution spectroscopic measurements (microwave and far-infrared) of the parent acs.orgresearchgate.netnaphthyridine molecule have been successfully combined with electronic structure calculations to yield a very accurate set of ground state constants. aip.org This foundational data is crucial for understanding the molecule's fundamental properties. Future research should apply these hybrid techniques to 5-Methyl-2-piperidino acs.orgresearchgate.netnaphthyridine to:

Predict Reaction Outcomes: Model transition states to understand the mechanisms of synthetic reactions and predict the feasibility of novel transformations.

Elucidate Spectroscopic Properties: Correlate calculated electronic transitions with experimental UV-Vis and fluorescence spectra to understand their photophysical behavior. nih.govrsc.org

Guide Drug Design: Perform molecular docking studies to predict binding modes and affinities with biological targets, thereby guiding the design of new therapeutic agents. ekb.eg

Expanding the Scope of Mechanistic Biological Investigations in Defined Biological Systems (non-clinical)

The naphthyridine scaffold is a cornerstone of many biologically active compounds. nih.gov Derivatives of the acs.orgresearchgate.netnaphthyridine isomer, in particular, have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netresearchgate.net Natural products containing the benzo[de] acs.orgresearchgate.netnaphthyridine core, such as aaptamine (B1664758) isolated from marine sponges, have demonstrated significant cytotoxic effects against various tumor cell lines. nih.govmdpi.com

The next frontier for 5-Methyl-2-piperidino acs.orgresearchgate.netnaphthyridine is to move beyond initial screening and conduct deep mechanistic investigations in well-defined, non-clinical biological systems. This involves:

Target Identification: Utilizing techniques like chemical proteomics to identify the specific protein targets with which the compound interacts.

Enzyme Inhibition Assays: Quantifying the inhibitory potency against specific enzymes, such as kinases or topoisomerases, which are common targets for naphthyridine-based drugs. mdpi.comnih.gov

Cell-Based Pathway Analysis: Using cell lines to determine how the compound modulates specific signaling pathways, induces apoptosis, or affects cell cycle progression.

In Vitro Resistance Models: Evaluating activity against multidrug-resistant cell lines to understand its potential to overcome common resistance mechanisms. nih.gov

These non-clinical studies are crucial for building a comprehensive biological profile and validating the therapeutic hypothesis before any consideration of clinical development.

Design of Next-Generation Functional Materials and Molecular Tools Based on the Naphthyridine Scaffold

Beyond medicine, the unique electronic and photophysical properties of the acs.orgresearchgate.netnaphthyridine scaffold make it a highly attractive building block for advanced functional materials. acs.org Fused polycyclic 1,6-naphthyridines have been shown to possess intriguing optical properties, suggesting their use as organic luminescence materials. nih.govrsc.org

Emerging opportunities for 5-Methyl-2-piperidino acs.orgresearchgate.netnaphthyridine and its analogues include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and high fluorescence quantum yields of some 1,6-naphthyridin-7(6H)-ones make them suitable candidates for emitter or host materials in OLEDs. rsc.org

Fluorogenic Sensors: The sensitivity of the fluorescence properties to the local environment (solvatochromism and acidochromism) can be exploited to design molecular probes for detecting specific ions, molecules, or changes in pH. rsc.orgresearchgate.net

Organic Semiconductors: The electron-deficient nature of the diazanonaphthalene core suggests potential applications as n-type materials in organic field-effect transistors (OFETs) and organic solar cells.

By systematically modifying the substituents on the acs.orgresearchgate.netnaphthyridine core, it will be possible to fine-tune its electronic and optical properties to create a new generation of high-performance materials and molecular tools.

Q & A

Q. What are the recommended synthetic methodologies for preparing 5-Methyl-2-piperidino[1,6]naphthyridine derivatives?

A solvent-free, catalyst-free approach for 1,6-naphthyridine derivatives involves grinding ketones, malononitrile, and amines at room temperature for 5–7 minutes, yielding 90–97% 1,2-dihydro[1,6]-naphthyridines . For halogenated derivatives like 2-chloro-5-methyl-1,6-naphthyridine, POCl₃ and PCl₅ under reflux conditions (77% yield) are effective . Traditional methods like modified Skraup reactions using 4-aminopyridine-N-oxide precursors also yield 1,6-naphthyridine scaffolds .

Q. How is the structural characterization of this compound typically performed?

Key techniques include:

  • NMR spectroscopy : Assigning proton environments (e.g., methyl groups at C-5, piperidine substituents).
  • X-ray crystallography : Resolving aromatic stacking interactions in the naphthyridine core (observed in c-Met kinase inhibitor studies) .
  • Mass spectrometry : Confirming molecular weight (e.g., C₈H₆N₂ for unsubstituted 1,6-naphthyridine; MW = 130.15 g/mol) .

Q. What are the primary biological targets of 1,6-naphthyridine derivatives?

These compounds inhibit kinases (e.g., c-Met, Syk) and viral enzymes (e.g., HIV-1 integrase). For example:

  • c-Met kinase : Compound 150 (IC₅₀ = 2.6 μM) blocks TPR-Met phosphorylation and BaF3-TPR-Met cell proliferation .
  • HIV-1 integrase : N-6 substituents on the 1,6-naphthyridine ring enhance antiviral activity (e.g., compound 23, IC₅₀ = 13 nM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 1,6-naphthyridine-based kinase inhibitors?

Key strategies include:

  • Substituent positioning : N-1, N-3, and C-5 modifications (e.g., cyclic urea pharmacophores) improve c-Met inhibition. Compound 151 (73.5% inhibition at 10 μM) demonstrates anti-proliferative activity in Hela (IC₅₀ = 9.2 μM) and A549 (IC₅₀ = 5.2 μM) cells .
  • Docking studies : Modeling interactions in kinase active sites (e.g., hydrogen bonding with hinge regions) guides rational design .
  • Scaffold hopping : Replacing pyridine with 1,5-naphthyridine motifs retains activity while altering pharmacokinetics .

Q. How should researchers address contradictory activity data in 1,6-naphthyridine derivatives?

Case example: Compound 150 (IC₅₀ = 2.6 μM) vs. compound 151 (73.5% inhibition at 10 μM).

  • Assay conditions : Verify kinase isoform specificity, ATP concentration, and cell-line variability.
  • Cellular vs. enzymatic assays : Discrepancies may arise from off-target effects or permeability differences .
  • Meta-analysis : Compare with structurally analogous compounds (e.g., MK-2461 derivatives) to identify trends .

Q. What advanced synthetic routes enable functionalization of the 1,6-naphthyridine core?

  • Radical cyclization : 2-(N,N-dialkenylamino)benzamides undergo radical-mediated cyclization to yield dihydrobenzo[b][1,6]naphthyridines (49–71% yields) .
  • Multi-component reactions : Condensation of pyridines with aliphatic synthons (e.g., methyl 3-aminocrotonate) forms hexahydro-1,6-naphthyridines (65% yield via sodium/ethanol reduction) .
  • Catalyst optimization : Pt/C or platinum oxide enhances dehydrogenation/hydrogenation efficiency (e.g., decahydro-1,6-naphthyridine synthesis) .

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